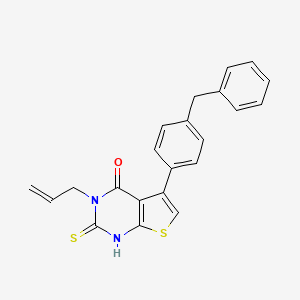
3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes an allyl group, a benzylphenyl group, and a thioxo group attached to a dihydrothieno-pyrimidinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the thienopyrimidine core. This can be achieved through the reaction of a thiourea derivative with a suitable α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the thienopyrimidine intermediate in the presence of a base such as potassium carbonate.
Attachment of the Benzylphenyl Group: The benzylphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, where the thienopyrimidine intermediate reacts with a benzyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form a hydroxyl derivative.
Substitution: The allyl and benzylphenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thienopyrimidines depending on the reagents used.
Scientific Research Applications
3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-Allyl-5-phenyl-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one: Lacks the benzyl group, which may affect its biological activity.
3-Allyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one: Contains a methyl group instead of a benzyl group, potentially altering its chemical properties.
Uniqueness
3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno(2,3-D)pyrimidin-4(1H)-one is unique due to the presence of both the allyl and benzylphenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its interaction with specific biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18N2OS2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-(4-benzylphenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18N2OS2/c1-2-12-24-21(25)19-18(14-27-20(19)23-22(24)26)17-10-8-16(9-11-17)13-15-6-4-3-5-7-15/h2-11,14H,1,12-13H2,(H,23,26) |
InChI Key |
KFJJABQGZMIPSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















